molecular formula C13H13ClN4 B1520369 2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride CAS No. 54752-92-0

2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride

Cat. No.: B1520369
CAS No.: 54752-92-0
M. Wt: 260.72 g/mol
InChI Key: RRRWQKYESAAWKM-UHFFFAOYSA-M
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Description

2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride is a complex organic compound with the molecular formula C13H13ClN4. It is known for its unique structure, which combines elements of pyrimidine and phthalazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods are designed to maximize yield and efficiency while maintaining the quality of the final product. The process may include steps such as purification, crystallization, and drying to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups .

Scientific Research Applications

2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride: shares similarities with other pyrimidine-based compounds, such as:

Uniqueness

What sets this compound apart is its combined pyrimidine and phthalazine structure, which imparts unique chemical and biological properties. This dual-ring system enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N4.ClH/c1-8-7-9(2)17-13(15-8)11-6-4-3-5-10(11)12(14)16-17;/h3-7H,1-2H3,(H2,14,16);1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRWQKYESAAWKM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+]2C(=N1)C3=CC=CC=C3C(=N2)N)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride
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2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride
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2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine;chloride
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